Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate chemical properties
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to the scientific community. At its core is the thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a privileged scaffold found in numerous biologically active molecules, including the essential vitamin B1 (thiamine)[1]. The specific arrangement of substituents on this molecule—a bromine atom at the C5 position, a methyl group at C2, and a methyl carboxylate group at C4—renders it an exceptionally versatile building block for organic synthesis.
The bromine atom serves as a key reactive handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity. The ester functionality provides another site for modification, while the methyl group can influence the electronic properties and steric profile of the molecule. Consequently, this compound is a valuable intermediate in the design and synthesis of novel compounds in pharmaceutical and agrochemical research.[2] Researchers leverage this intermediate for developing new antimicrobial agents, anti-inflammatory drugs, fungicides, and herbicides.[2]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, intended for researchers and professionals in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification.
Core Chemical Properties
The key identifying and physical properties of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate are summarized below. It is important to note that some physical properties, such as boiling point and density, are often predicted through computational models and should be treated as estimates.
| Property | Value | Source |
| CAS Number | 899897-21-3 | [2][3][4] |
| Molecular Formula | C₆H₆BrNO₂S | [2] |
| Molecular Weight | 236.09 g/mol | [2] |
| Appearance | Light yellow to brown solid | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Predicted Boiling Point | 278.5 ± 20.0 °C | [3] |
| Predicted Density | 1.656 ± 0.06 g/cm³ | [3] |
| Storage Conditions | Store at 0-8 °C, inert atmosphere | [2][5] |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on data from closely related analogues.[6][7]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct singlet peaks.
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A singlet around δ 2.7-2.8 ppm corresponding to the three protons of the C2-methyl group.
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A singlet around δ 3.9-4.0 ppm for the three protons of the ester's methyl group (-OCH₃).
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The absence of a proton at the C5 position confirms the bromine substitution.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six signals.
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The C2-methyl carbon would appear around δ 18-20 ppm .
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The ester methyl carbon (-OCH₃) would be expected around δ 52-54 ppm .
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The C5 carbon bearing the bromine atom would be significantly downfield, likely in the δ 115-125 ppm range.
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The C4 carbon attached to the carboxylate group would be in the δ 145-150 ppm region.
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The ester carbonyl carbon (C=O) would be the most downfield signal, typically around δ 160-165 ppm .
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The C2 carbon of the thiazole ring is expected around δ 165-170 ppm .
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:
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A strong, sharp absorption band around 1700-1730 cm⁻¹ , characteristic of the C=O stretch of the ester group.[7]
-
C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹ .
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Vibrations corresponding to the C=N and C=C bonds of the thiazole ring in the 1500-1650 cm⁻¹ region.
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-
MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity at m/z 235 and 237 (for the C₆H₆⁷⁹BrNO₂S and C₆H₆⁸¹BrNO₂S ions, respectively).
Synthesis and Purification
The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method.[1][8] A plausible and efficient route to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate involves the construction of the thiazole ring followed by a regioselective bromination step.
Proposed Synthetic Pathway
The synthesis can be envisioned starting from ethyl 2-chloroacetoacetate and thioacetamide, which undergo a Hantzsch cyclization to form the core thiazole ring. Subsequent bromination at the electron-rich C5 position yields the desired product.
Caption: Proposed synthetic route to the target compound.
Exemplary Synthetic Protocol
This protocol is a representative method based on standard organic chemistry transformations for this class of compounds.
Step 1: Synthesis of Methyl 2-methyl-1,3-thiazole-4-carboxylate
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.0 eq) and ethanol (100 mL). Stir until the solid dissolves.
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Reagent Addition: Slowly add methyl 2-chloroacetoacetate (1.0 eq) to the solution at room temperature.
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Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Rationale: The Hantzsch reaction is a classic condensation-cyclization. Thioacetamide acts as the N-C-S component, attacking the electrophilic carbonyl and chloro-substituted carbons of the acetoacetate derivative to form the thiazole ring. Ethanol is a common, effective solvent for this transformation.
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-
Workup: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Bromination to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
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Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq) in acetonitrile in a flask protected from light.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.
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Rationale: The C5 position of the 2-methylthiazole ring is electron-rich and thus susceptible to electrophilic substitution. NBS is a mild and effective source of electrophilic bromine (Br⁺), allowing for regioselective bromination without harsh conditions that could degrade the ester. Acetonitrile is a suitable polar aprotic solvent.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate. The final product is purified by recrystallization or column chromatography to yield a light yellow or brown solid.[2]
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate lies in its ability to undergo further transformations at two key positions: the C5-bromo and the C4-ester groups.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the thiazole core to various aryl or heteroaryl groups, a common strategy in drug discovery.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄) (2.5 eq).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[10]
-
Rationale: Pd(0) is the active catalytic species. It undergoes oxidative addition into the C-Br bond. The base is crucial for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[10]
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours until TLC or LC-MS analysis shows consumption of the starting material.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting coupled product is purified via column chromatography.
Modification of the Carboxylate Group
The methyl ester at the C4 position can be readily modified.
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Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a methanol/water mixture can hydrolyze the ester to the corresponding carboxylic acid.[11] This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).
-
Amidation: Direct reaction with amines can form amides, although this often requires harsher conditions. A more common route is via the carboxylic acid intermediate. Thiazole carboxamides are known to possess a range of biological activities.[11]
Applications in Research and Development
The utility of this building block stems from the established biological importance of the thiazole scaffold.
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Pharmaceutical Scaffold: The thiazole ring is a key component in a wide range of approved drugs and clinical candidates. Its derivatives are known to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory properties.[2][11] By using Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets, such as protein kinases.[10]
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Agrochemical Intermediate: In agricultural science, this compound serves as a precursor for the synthesis of advanced fungicides and herbicides.[2] The ability to systematically modify the C5 position allows for the fine-tuning of a molecule's activity spectrum and physicochemical properties to optimize its performance as a crop protection agent.
Safety and Handling
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Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 0-8 °C, under an inert atmosphere to prevent degradation.[2][5]
-
Hazards: While specific toxicity data is limited, related bromo-heterocyclic compounds can be irritants. Acute toxicity information for a related isomer suggests it should be handled with care (Acute Tox. 3 Oral).
Conclusion
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a high-value chemical intermediate whose strategic combination of a modifiable bromine atom and an ester functional group on a biologically relevant thiazole core makes it a powerful tool for innovation. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to complex molecules, cementing its role as a key building block in the ongoing search for new pharmaceuticals and agrochemicals.
References
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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Koutentis, P. A., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]
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PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
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Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Gheid, A., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(10), 1251. [Link]
- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. [Link]
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Figure 1. Structure of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate with carbon atoms numbered for NMR assignment.